![molecular formula C12H14N2O2S B2601980 tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate CAS No. 2287298-17-1](/img/structure/B2601980.png)
tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate
Overview
Description
tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a thieno[3,2-b]pyridine ring system, which is fused with a carbamate group. The tert-butyl group attached to the nitrogen atom adds to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate typically involves the reaction of thieno[3,2-b]pyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity .
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA) to yield the free amine. This reaction is critical for generating reactive intermediates in medicinal chemistry:
Hydrolysis
Basic hydrolysis converts the carbamate to a primary amine and releases CO₂:
Electrophilic Substitution
The electron-rich thienopyridine ring undergoes electrophilic substitution at the 5- and 7-positions. For example:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing reactivity for further functionalization .
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Halogenation : NBS or Br₂ in DCM adds halogens, enabling cross-coupling reactions .
Cross-Coupling Reactions
The thienopyridine scaffold participates in Suzuki-Miyaura and Buchwald-Hartwig couplings. For instance:
Formation of Thienopyrroles
Allyl-substituted derivatives undergo Pd-catalyzed cyclization to form fused heterocycles :
Radical-Mediated Cyclizations
Radical initiators (e.g., AIBN) promote cyclization to dihydrothienopyrroles or tetrahydrothienopyridines, depending on substituents :
Nucleophilic Substitution
The carbamate’s carbonyl reacts with nucleophiles (e.g., Grignard reagents):
Acylation
The free amine (post-Boc deprotection) reacts with acyl chlorides to form amides :
Reaction Table
Mechanistic Insights
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Boc Deprotection : Acid-mediated cleavage proceeds via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination .
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Cross-Coupling : Oxidative addition of Pd(0) to the C–Br bond precedes transmetalation with boronic acids .
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Cyclization : Pd catalysts facilitate intramolecular C–N bond formation via oxidative addition/reductive elimination .
Scientific Research Applications
Kinase Inhibition
The thieno[3,2-b]pyridine scaffold, which includes tert-butyl N-{thieno[3,2-b]pyridin-2-yl}carbamate, has been identified as a promising template for developing selective inhibitors of protein kinases. These kinases play crucial roles in cell signaling and are implicated in various diseases, including cancer. Research indicates that compounds based on this scaffold can exhibit high selectivity for specific kinases, such as Haspin and CDKLs, which are involved in cell cycle regulation and mitosis.
Case Study : A study highlighted the development of highly selective kinase inhibitors utilizing the thieno[3,2-b]pyridine core. The compound MU1920 was noted for its potential as a quality chemical probe suitable for in vivo applications, although it did not exhibit cytotoxic effects on cancer cells when used alone .
Sphingomyelinase Inhibition
Tert-butyl N-{thieno[3,2-b]pyridin-2-yl}carbamate derivatives have been explored for their ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. The inhibition of nSMase2 can lead to reduced exosome release from neurons, potentially mitigating neurodegeneration.
Case Study : A compound derived from this class demonstrated favorable pharmacokinetic properties, including substantial oral bioavailability and brain penetration in mouse models of Alzheimer's disease. The structure–activity relationship (SAR) studies revealed that modifications to the carbamate structure could enhance inhibitory activity against nSMase2 while maintaining desirable pharmacokinetics .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-butylN-{thieno[3,2-b]pyridin-7-yl}carbamate
- tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
- tert-butyl (3-hydroxypyridin-2-yl)carbamate
Uniqueness
tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate stands out due to its unique thieno[3,2-b]pyridine ring system, which imparts distinct chemical and biological properties.
Biological Activity
Tert-butyl N-{thieno[3,2-b]pyridin-2-yl}carbamate is a compound belonging to the thienopyridine class, characterized by its unique structural features that enhance its biological activity. This article explores its biological activities, particularly focusing on its role as a potential inhibitor of mitogen-activated protein kinase (MEK) pathways, which are crucial in cancer research.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
Property | Value |
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Chemical Formula | C₁₂H₁₄N₂O₂S |
Molecular Weight | 250.32 g/mol |
IUPAC Name | 2-Methyl-2-propanyl thieno[3-2-b]pyridin-2-ylcarbamate |
Synonyms | Carbamic acid-N-thieno[3-2-b]pyridin-2-yl--1,1-dimethylethyl ester |
The presence of a tert-butyl group enhances the lipophilicity of the compound, facilitating its interaction with biological targets.
Tert-butyl N-{thieno[3,2-b]pyridin-2-yl}carbamate primarily functions as an inhibitor of MEK pathways. MEK inhibitors are significant in cancer treatment as they can block essential signaling pathways that promote tumor growth and survival. The compound's structural characteristics allow it to interact specifically with targets within these pathways, making it a candidate for further pharmacological development .
Binding Studies
Research has shown that this compound effectively binds to specific targets within the MEK signaling pathway. Techniques such as surface plasmon resonance and molecular docking simulations have been employed to elucidate binding affinities and mechanisms. These studies indicate that the compound's interactions are crucial for optimizing its efficacy as an inhibitor .
Inhibition Studies
In vitro studies have demonstrated that tert-butyl N-{thieno[3,2-b]pyridin-2-yl}carbamate exhibits significant inhibitory activity against various kinases involved in cancer progression. For instance, it has been shown to inhibit Haspin kinase effectively, which plays a role in mitosis. However, inhibiting Haspin alone does not elicit cytotoxic effects in cancer cells, suggesting that combination therapies may be necessary for effective treatment .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique biological properties of tert-butyl N-{thieno[3,2-b]pyridin-2-yl}carbamate:
Compound Name | Unique Features |
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Tert-butyl N-[3-bromo-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbamate | Enhanced lipophilicity and potential increased activity |
Tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate | Differentiates through sulfonamide functionality |
Tert-butyl N-{thieno[3,2-b]pyridin-6-yl}carbamate | Different ring fusion pattern may affect biological properties |
This table illustrates how variations in substituents and ring structures can influence pharmacological profiles .
Research Findings
Recent studies have identified new series of highly selective kinase inhibitors based on the thieno[3,2-b]pyridine scaffold. These findings suggest that this scaffold provides a versatile template for developing inhibitors targeting underexplored protein kinases .
Additionally, research has indicated that compounds sharing structural similarities with tert-butyl N-{thieno[3,2-b]pyridin-2-yl}carbamate may exhibit varying degrees of biological activity depending on their specific modifications .
Q & A
Basic Question: What are the primary synthetic routes for tert-butyl N-{thieno[3,2-b]pyridin-2-yl}carbamate, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of this compound typically involves heterocyclic annulation or functionalization of preconstructed thienopyridine scaffolds. Two key approaches are:
- Thorpe-Ziegler Cyclization : Starting from 3-methylthiopyridine derivatives, regioselective lithiation-bromination followed by cyclization yields thieno[3,2-b]pyridine cores. Subsequent carbamate introduction via nucleophilic substitution or coupling reactions attaches the tert-butyl group .
- Diels-Alder Reactions : tert-Butyl carbamate acts as a diene in cycloadditions with electron-deficient dienophiles (e.g., maleimides), forming fused bicyclic systems. Solvent polarity and temperature (e.g., reflux in toluene) critically affect regioselectivity and stereochemistry .
Key Considerations :
- Use anhydrous conditions for lithiation steps to avoid side reactions.
- Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of unreacted intermediates.
Basic Question: Which analytical techniques are most effective for characterizing tert-butyl N-{thieno[3,2-b]pyridin-2-yl}carbamate?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and carbamate integration. The tert-butyl group appears as a singlet at ~1.3 ppm (H) and ~28 ppm (C). Thienopyridine protons exhibit distinct splitting patterns due to aromatic anisotropy .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 279.27) and fragmentation patterns, distinguishing positional isomers .
- X-ray Crystallography : Resolves conformational preferences, such as planarity of the thienopyridine ring and carbamate torsion angles, aiding in structure-activity relationship (SAR) studies .
Advanced Question: How does the tert-butyl carbamate group influence reactivity in Diels-Alder cycloadditions?
Methodological Answer:
The tert-butyl group acts as a steric and electronic modulator:
- Steric Effects : Bulky tert-butyl substituents hinder undesired π-π stacking, directing dienophiles to specific positions on the thienopyridine ring .
- Electronic Effects : Electron-donating carbamate groups enhance diene reactivity, accelerating cycloaddition rates with electron-poor dienophiles (e.g., nitroolefins). Computational studies (DFT) reveal lowered LUMO energy levels in the carbamate-diene system, favoring inverse-electron-demand reactions .
Experimental Validation :
- Compare reaction kinetics (e.g., via H NMR monitoring) between tert-butyl carbamate and smaller analogs (e.g., methyl carbamate) to quantify steric/electronic contributions.
Advanced Question: What strategies address regioselectivity challenges in functionalizing thieno[3,2-b]pyridine cores?
Methodological Answer:
Regioselectivity is controlled by:
- Directing Groups : Lithiation at C2 of thienopyridine is directed by sulfur’s lone pairs, enabling selective bromination or carboxylation. For example, LDA (lithium diisopropylamide) in THF at −78°C generates C2-lithiated intermediates, which react with electrophiles (e.g., CO) to install functional groups .
- Protection/Deprotection : Temporary protection of the carbamate nitrogen (e.g., with Boc groups) prevents unwanted side reactions during halogenation or cross-coupling steps .
Case Study :
- Synthesis of 3-amino-2-(organylsulfinyl)thieno[2,3-b]pyridines via Thorpe-Ziegler cyclization demonstrates >85% regioselectivity when using thiocyanate derivatives as substrates .
Advanced Question: How can conformational studies inform the design of thienopyridine-based inhibitors?
Methodological Answer:
- Solid-State Analysis : X-ray structures reveal non-covalent interactions (e.g., C–H···O hydrogen bonds between tert-butyl carbamate and pyridine rings) that stabilize bioactive conformations. These interactions guide the design of rigid analogs with improved target binding .
- Dynamic NMR : Variable-temperature NMR probes rotational barriers of the tert-butyl group, correlating flexibility with enzymatic inhibition potency (e.g., in kinase targets) .
Application Example :
- In Chmielewski et al. (2016), carbamate derivatives showed enhanced binding to cytochrome P450 enzymes when the tert-butyl group adopted a gauche conformation relative to the thienopyridine plane .
Advanced Question: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization or employ asymmetric catalysis (e.g., Jacobsen’s salen complexes) for enantioselective Diels-Alder reactions .
- Crystallization-Induced Diastereomer Resolution : Co-crystallization with chiral acids (e.g., tartaric acid) enriches enantiomeric excess (ee) to >99% .
Validation :
Properties
IUPAC Name |
tert-butyl N-thieno[3,2-b]pyridin-2-ylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)14-10-7-8-9(17-10)5-4-6-13-8/h4-7H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNLKNZYPOCCKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(S1)C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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